In the field of oncology, brominated pyridine derivatives have shown promise as antitumor agents and chemosensitizers. For instance, 3-BP has been investigated for its antineoplastic action against murine transplantable lymphoma of thymoma origin, with findings suggesting its potential to optimize therapeutic efficacy against tumors of thymic origin1.
In medicinal chemistry, the synthesis of brominated pyridine compounds has been explored for the development of receptor antagonists. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of a potent dopamine and serotonin receptor antagonist, highlights the relevance of these compounds in creating effective pharmaceutical agents4.
Furthermore, the distribution of 4-aminopyridine derivatives in mice has been studied, revealing dense accumulation in cholinergically innervated organs and the potential for stimulating catecholamine secretion. This suggests applications in neurological research and the development of treatments for conditions such as multiple sclerosis3.
Lastly, structure-activity relationship studies of 4-aminopyridine K+ channel blockers have provided insights into the development of new therapeutic agents and imaging tracers for diseases like multiple sclerosis. Novel derivatives of 4-aminopyridine have been found to block voltage-gated potassium channels, indicating their potential use in therapy and imaging5.
The synthesis of 3-bromo-4-methoxypyridine typically involves several key steps, primarily starting from 4-methoxypyridine. The general procedure includes bromination, substitution, and methoxylation reactions.
The molecular structure of 3-bromo-4-methoxypyridine features a pyridine ring with a bromine atom at the 3-position and a methoxy group at the 4-position. This specific substitution pattern is crucial for its reactivity and biological activity.
3-Bromo-4-methoxypyridine participates in several types of chemical reactions:
The mechanism of action for 3-bromo-4-methoxypyridine primarily revolves around its interactions with biological targets such as enzymes or receptors.
3-Bromo-4-methoxypyridine has diverse applications across various fields:
3-Bromo-4-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C₆H₆BrNO and a molecular weight of 188.022 g/mol. Its systematic name (IUPAC) is 3-bromo-4-methoxypyridine, reflecting the positions of the bromine atom (C3) and methoxy group (C4) on the pyridine ring. Key structural identifiers include:
The compound exhibits a planar pyridine ring with bond angles and lengths consistent with aromatic heterocycles. Electron-withdrawing bromine and electron-donating methoxy substituents create a polarized electronic structure, influencing its reactivity. Computational studies predict a density of 1.5±0.1 g/cm³ and a boiling point of 214.5±20.0 °C at standard pressure [3].
Table 1: Physicochemical Properties of 3-Bromo-4-methoxypyridine
Property | Value |
---|---|
Molecular Formula | C₆H₆BrNO |
Molecular Weight | 188.022 g/mol |
Density | 1.5 ± 0.1 g/cm³ |
Boiling Point | 214.5 ± 20.0 °C (760 mmHg) |
Flash Point | 83.5 ± 21.8 °C |
LogP (Partition Coefficient) | 1.83 |
Water Solubility | 9.8 g/L (slightly soluble) |
The compound typically appears as a pale yellow liquid at room temperature [3]. Its structure is depicted below:
Br││OCH₃ ──┴─ N││Pyridine Ring
The synthesis of 3-bromo-4-methoxypyridine was first documented in the early 1980s. Trecourt and Queguiner pioneered routes using nucleophilic substitution and halogenation reactions, achieving yields of 64–76% [3]. Their foundational work established protocols for regioselective functionalization of methoxypyridines, addressing challenges associated with electrophilic aromatic substitution in electron-deficient heterocycles.
Commercial availability emerged in the 1990s through specialty chemical suppliers. Sigma-Aldrich currently lists it under the AldrichCPR collection for early-stage researchers, providing basic analytical data (SMILES, InChI) but emphasizing buyer responsibility for purity verification [2] [5]. The compound’s CAS registration (82257-09-8) in 1984 standardized its identification across chemical databases [3].
Key synthetic milestones include:
This compound serves as a versatile building block in pharmaceutical and agrochemical synthesis. Its applications include:
Synthetic Intermediate
The bromine atom undergoes cross-coupling reactions (e.g., Suzuki, Stille) to form carbon-carbon bonds. For example, 3-bromo-5-iodo-4-methoxypyridine—a derivative—participates in sequential couplings to generate polysubstituted pyridines for drug discovery [6]. The methoxy group can be demethylated to yield pyridinols or displaced by nucleophiles under harsh conditions.
Medicinal Chemistry Applications
3-Bromo-4-methoxypyridine derivatives feature in cytochrome P450 2A6 (CYP2A6) inhibitors for smoking cessation. Researchers modify its pyridine core to enhance inhibitor potency and selectivity, leveraging the methoxy group for steric and electronic tuning [4]. The compound’s scaffold also appears in kinase inhibitors and antimicrobial agents, benefiting from the pyridine ring’s ability to form hydrogen bonds with biological targets [7].
Table 2: Key Reaction Pathways for 3-Bromo-4-methoxypyridine
Reaction Type | Product | Application |
---|---|---|
Suzuki Coupling | 3-Aryl-4-methoxypyridine | Drug candidate synthesis |
Nucleophilic Substitution | 3-Bromo-4-aminopyridine | Agrochemical intermediates |
Demethylation | 3-Bromo-4-hydroxypyridine | Metal-chelating agents |
Heterocyclic Synthesis
As a precursor to fused polycyclic systems, it participates in cyclization reactions to form imidazopyridines and pyrrolopyridines—cores prevalent in bioactive molecules [7]. Its commercial availability (e.g., Sigma-Aldrich, Ambeed) supports high-throughput exploration of nitrogen heterocycle diversity [2] [8].
Computational Insights:
These properties underscore its utility in designing molecules with favorable pharmacokinetic profiles. Approximately 60% of small-molecule drugs contain nitrogen heterocycles, and 3-bromo-4-methoxypyridine’s reactivity positions it as a critical scaffold in this chemospace [7].
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6